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This document provides detailed application notes and protocols for the use of the Response

Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) within the context of the CA224
series of clinical trials. The CA224 clinical trial program, sponsored by Bristol-Myers Squibb,

investigates the efficacy and safety of immunotherapy combinations, primarily focusing on the

LAG-3 inhibitor relatlimab in conjunction with the PD-1 inhibitor nivolumab, across a spectrum

of advanced solid tumors.

Accurate and consistent application of RECIST 1.1 is paramount in these studies for the

objective assessment of treatment response and to ensure the integrity of primary endpoints

such as Objective Response Rate (ORR).

Introduction to RECIST 1.1
RECIST 1.1 is a standardized methodology used in clinical trials to measure and track the size

of tumors and to categorize the response to cancer treatment.[1][2][3][4] It provides a

reproducible and objective framework for evaluating the change in tumor burden over time.[5]

The criteria classify treatment response into four main categories: Complete Response (CR),

Partial Response (PR), Stable Disease (SD), and Progressive Disease (PD).[2][6]

The CA224 series of trials, such as CA224-060 for gastric or gastroesophageal junction

adenocarcinoma and CA224-127 for melanoma, explicitly utilize RECIST 1.1 to determine

primary endpoints like ORR.[2][7]
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Core Principles of RECIST 1.1 Application
The application of RECIST 1.1 involves a systematic process of lesion identification,

measurement, and response assessment at baseline and subsequent follow-up imaging.

Baseline Assessment
A baseline imaging assessment, typically performed using Computed Tomography (CT) or

Magnetic Resonance Imaging (MRI), is crucial and should be conducted within a predefined

timeframe before the initiation of treatment.[2]

Key Steps at Baseline:

Identification of Measurable and Non-Measurable Lesions:

Measurable Lesions: These are lesions that can be accurately measured in at least one

dimension. According to RECIST 1.1, non-nodal lesions must have a longest diameter of

≥10 mm, and malignant lymph nodes must have a short axis of ≥15 mm.[1][8]

Non-Measurable Lesions: All other lesions are considered non-measurable. This includes

small lesions, leptomeningeal disease, ascites, pleural effusion, and inflammatory breast

disease.

Selection of Target Lesions:

A maximum of five target lesions in total, and no more than two per organ, should be

selected.[1][8][9]

These lesions should be representative of all involved organs and be suitable for

repeated, accurate measurements.

The sum of the longest diameters (for non-nodal lesions) and the short axes (for nodal

lesions) of all target lesions is calculated and recorded as the Baseline Sum of Diameters

(BSOD).

Documentation of Non-Target Lesions:
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All other lesions, including any identified non-measurable lesions, are documented as non-

target lesions. Their presence should be noted and they will be followed qualitatively at

subsequent assessments.

Follow-Up Assessments
Follow-up imaging should be performed at predefined intervals as specified in the CA224 trial

protocol.

Key Steps at Follow-Up:

Measurement of Target Lesions: The same target lesions identified at baseline are re-

measured. The sum of the longest diameters (or short axes for nodes) is calculated at each

follow-up.

Assessment of Non-Target Lesions: Non-target lesions are evaluated for unequivocal

progression.

Identification of New Lesions: The appearance of any new lesion is a key indicator of disease

progression.

Response Criteria (RECIST 1.1)
The response to treatment is determined by comparing the tumor measurements at follow-up to

the baseline measurements.
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Response Category Criteria for Target Lesions
Criteria for Non-Target
Lesions & New Lesions

Complete Response (CR)
Disappearance of all target

lesions.

All pathological lymph nodes

must have reduced to <10 mm

in short axis. Disappearance of

all non-target lesions. No new

lesions.[3]

Partial Response (PR)

At least a 30% decrease in the

sum of diameters of target

lesions, taking as reference

the baseline sum.[1][6]

Non-progressive disease of

non-target lesions. No new

lesions.[3]

Stable Disease (SD)

Neither sufficient shrinkage to

qualify for PR nor sufficient

increase to qualify for PD,

taking as reference the

smallest sum on study.[6][10]

Non-progressive disease of

non-target lesions. No new

lesions.

Progressive Disease (PD)

At least a 20% increase in the

sum of diameters of target

lesions from the nadir (smallest

sum recorded), and this

increase must also be an

absolute increase of at least 5

mm.[1][8][10]

Unequivocal progression of

non-target lesions.

Appearance of one or more

new lesions.[10]

Experimental Protocols for CA224 Studies
The following protocols outline the standardized procedures for implementing RECIST 1.1 in

the CA224 clinical trials.

Imaging Protocol
Modality: Multidetector Computed Tomography (MDCT) is the preferred imaging modality.

MRI can be used as an alternative, particularly for certain anatomical regions, but the same

modality should be used consistently for a given patient throughout the study.
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Image Acquisition:

CT Scan: Intravenous contrast is mandatory unless contraindicated. Slice thickness

should be ≤ 5 mm.

MRI Scan: Specific sequences (e.g., T1-weighted with contrast, T2-weighted) should be

defined in the trial protocol and used consistently.

Imaging Schedule: Baseline imaging should be performed within 28 days prior to the first

dose of the study drug. Follow-up imaging should be performed at regular intervals (e.g.,

every 8-12 weeks) as specified in the protocol.

Tumor Measurement and Reporting Protocol
Lesion Measurement:

Measurements should be recorded in millimeters.

The longest diameter should be measured for non-nodal lesions.

The short axis should be measured for lymph nodes.

Data Collection:

A standardized electronic Case Report Form (eCRF) should be used to capture all

RECIST 1.1 data.

The eCRF should include fields for:

Identification of each target lesion (organ and location).

Measurement of each target lesion at baseline and all follow-up time points.

Calculation of the sum of diameters.

Documentation of non-target lesions.

Documentation of any new lesions.
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Central Review: To minimize inter-reader variability, a Blinded Independent Central Review

(BICR) of all images is often implemented in pivotal trials like those in the CA224 program.

Visualizations
RECIST 1.1 Workflow
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Caption: Workflow for RECIST 1.1 Application in Clinical Trials.

Signaling Pathway of Relatlimab and Nivolumab

Antigen Presenting Cell (APC)

T-Cell

APC

PD-L1

MHC-II

PD-1

Inhibitory Signal

LAG-3

Inhibitory Signal

T-Cell T-Cell Activation &
Anti-Tumor Response

Nivolumab

Blocks

Relatlimab

Blocks

Click to download full resolution via product page

Caption: Dual checkpoint blockade by Nivolumab and Relatlimab.
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Conclusion
The consistent and accurate application of RECIST 1.1 is fundamental to the successful

execution of the CA224 series of clinical trials. Adherence to the detailed protocols for imaging,

measurement, and response assessment is essential for generating high-quality data that can

reliably evaluate the efficacy of novel immunotherapy combinations. Regular training of all

personnel involved in RECIST 1.1 assessment and the use of independent central review are

critical measures to ensure data integrity and the validity of trial outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cancerresearchuk.org [cancerresearchuk.org]

2. ascopubs.org [ascopubs.org]

3. hra.nhs.uk [hra.nhs.uk]

4. m.youtube.com [m.youtube.com]

5. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC
[pmc.ncbi.nlm.nih.gov]

6. A Study to Evaluate Whether Participants With Melanoma Prefer Subcutaneous vs
Intravenous Administration of Nivolumab and Nivolumab + Relatlimab Fixed-dose
Combinations | BMS Clinical Trials [bmsclinicaltrials.com]

7. A Study of Subcutaneous Nivolumab + Relatlimab Fixed-dose Combination (FDC) in
Previously Untreated Metastatic or Unresectable Melanoma | BMS Clinical Trials
[bmsclinicaltrials.com]

8. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1)
- PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. RECIST 1.1 – RECIST [recist.eortc.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1668191?utm_src=pdf-body
https://www.benchchem.com/product/b1668191?utm_src=pdf-custom-synthesis
https://www.cancerresearchuk.org/about-cancer/find-a-clinical-trial/a-study-of-relatlimab-and-nivolumab-for-certain-types-of-advanced-cancer-ca224020
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.TPS4143
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/ca224-020-anti-lag-3-with-nivolumab-in-advanced-soild-tumors/
https://m.youtube.com/watch?v=UjCQTDGEqeE
https://pmc.ncbi.nlm.nih.gov/articles/PMC5737828/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5737828/
https://www.bmsclinicaltrials.com/us/en/clinical-trials/NCT06101134
https://www.bmsclinicaltrials.com/us/en/clinical-trials/NCT06101134
https://www.bmsclinicaltrials.com/us/en/clinical-trials/NCT06101134
https://www.bmsclinicaltrials.com/us/en/clinical-trials/NCT05625399
https://www.bmsclinicaltrials.com/us/en/clinical-trials/NCT05625399
https://www.bmsclinicaltrials.com/us/en/clinical-trials/NCT05625399
https://pubmed.ncbi.nlm.nih.gov/19097774/
https://pubmed.ncbi.nlm.nih.gov/19097774/
https://www.researchgate.net/publication/333412241_CA224-060_A_randomized_open_label_phase_II_trial_of_relatlimab_anti-LAG-3_and_nivolumab_with_chemotherapy_versus_nivolumab_with_chemotherapy_as_first-line_treatment_in_patients_with_gastric_or_gastroe
https://recist.eortc.org/recist-1-1-2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application of RECIST 1.1 Criteria in CA224 Studies: A
Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668191#application-of-recist-1-1-criteria-in-ca224-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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